molecular formula C13H12FNO4 B8235663 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate

2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate

Cat. No.: B8235663
M. Wt: 265.24 g/mol
InChI Key: SGVJQZJDZDIDCH-UHFFFAOYSA-N
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Description

2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate is a synthetic organic compound known for its versatile applications in various fields, including medicinal chemistry and materials science. This compound features a pyrrolidinone ring and a fluorophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylacetic acid and N-hydroxysuccinimide.

    Activation: The carboxyl group of 4-fluorophenylacetic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form an active ester intermediate.

    Coupling Reaction: The active ester intermediate reacts with N-hydroxysuccinimide to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products depend on the nucleophile used.

    Hydrolysis: 4-Fluorophenylacetic acid and N-hydroxysuccinimide.

    Reduction: Corresponding alcohol derivatives.

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Bioconjugation: The compound is employed in the modification of biomolecules for drug delivery and diagnostic purposes.

    Materials Science: It is utilized in the development of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate involves its interaction with biological targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, while the pyrrolidinone ring facilitates its incorporation into larger molecular structures. This compound can inhibit certain enzymes by forming stable complexes, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanoate
  • 2,5-Dioxopyrrolidin-1-yl 3-(tritylthio)propanoate

Uniqueness

Compared to similar compounds, 2,5-Dioxopyrrolidin-1-yl 3-(4-fluorophenyl)propanoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high specificity and stability.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(4-fluorophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c14-10-4-1-9(2-5-10)3-8-13(18)19-15-11(16)6-7-12(15)17/h1-2,4-5H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVJQZJDZDIDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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